molecular formula C14H15N3O2 B2483970 methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate CAS No. 866009-48-5

methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate

Cat. No.: B2483970
CAS No.: 866009-48-5
M. Wt: 257.293
InChI Key: CEZCYUXDUVPKSY-UHFFFAOYSA-N
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Description

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinate ester linked to a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate typically involves the condensation of nicotinic acid derivatives with tetrahydroindazole intermediates. One common method involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with tetrahydroindazole under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic attack.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indazole: A structurally related compound with similar biological activities.

    Nicotinic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.

    Tetrahydroindazole Derivatives: Compounds with variations in the tetrahydroindazole structure.

Uniqueness

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is unique due to its combined structural features of nicotinate and tetrahydroindazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

methyl 6-(4,5,6,7-tetrahydroindazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(15-8-11)17-12-5-3-2-4-10(12)9-16-17/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZCYUXDUVPKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C3=C(CCCC3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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